molecular formula C24H26N2O4 B6349777 8-Benzyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1327167-92-9

8-Benzyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349777
CAS No.: 1327167-92-9
M. Wt: 406.5 g/mol
InChI Key: CUUBZBHURCXLNP-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.18925731 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound, referred to as Compound 8 in the literature, acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of Compound 8 are inserted into the bottom of a deep hydrophobic pocket of RIPK1 and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby modulating the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, RIPK1, RIPK3, and mixed lineage kinase domain-like (MLKL) are key components in the necroptosis signaling pathway . By inhibiting RIPK1, the compound can modulate this pathway and its downstream effects .

Result of Action

The inhibition of RIPK1 by the compound can prevent the activation of necroptosis, a form of programmed cell death . This can potentially alleviate the pathophysiological disorders associated with necroptosis, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Properties

IUPAC Name

8-benzyl-4-[(Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c27-22(12-11-19-7-3-1-4-8-19)26-21(23(28)29)18-30-24(26)13-15-25(16-14-24)17-20-9-5-2-6-10-20/h1-12,21H,13-18H2,(H,28,29)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUBZBHURCXLNP-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C=CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)/C=C\C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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